2-[(3-Fluorophenyl)methyl]-2-methylpropanedioic acid
Description
2-[(3-Fluorophenyl)methyl]-2-methylpropanedioic acid is a substituted propanedioic acid derivative characterized by a 3-fluorobenzyl group and a methyl group attached to the central carbon atom. Propanedioic acid (malonic acid) derivatives are notable for their role in medicinal chemistry, particularly as intermediates in synthesizing bioactive molecules or as modulators of enzymatic activity.
Properties
IUPAC Name |
2-[(3-fluorophenyl)methyl]-2-methylpropanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO4/c1-11(9(13)14,10(15)16)6-7-3-2-4-8(12)5-7/h2-5H,6H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRFXQNXOJLPLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)F)(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(3-Fluorophenyl)methyl]-2-methylpropanedioic acid, also known as FPMPDA, is a compound that has garnered attention for its potential biological activities. With a molecular formula of C11H11FO4 and a molecular weight of 226.2 g/mol, FPMPDA's structural characteristics suggest it may interact with various biological targets. This article reviews the biological activity of FPMPDA, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
FPMPDA is believed to exert its biological effects primarily through the inhibition of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters such as serotonin and dopamine. Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, which may have implications for mood regulation and neuroprotection.
The fluorine atom in the compound enhances its lipophilicity and binding affinity to certain receptors, potentially improving its pharmacokinetic properties compared to non-fluorinated analogs.
Pharmacological Effects
Research indicates that FPMPDA exhibits several pharmacological activities:
- Antidepressant Activity : In vitro studies have shown that FPMPDA can significantly inhibit MAO activity, suggesting potential use as an antidepressant agent. Elevated levels of neurotransmitters due to MAO inhibition may alleviate symptoms of depression.
- Neuroprotective Effects : By modulating neurotransmitter levels, FPMPDA may also offer neuroprotective benefits. This is particularly relevant in the context of neurodegenerative diseases where maintaining neurotransmitter balance is crucial.
- Anti-inflammatory Properties : Preliminary studies indicate that FPMPDA might possess anti-inflammatory effects, which could contribute to its overall therapeutic profile.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of FPMPDA:
-
In Vitro Studies : A series of experiments demonstrated that FPMPDA effectively inhibits MAO-A and MAO-B enzymes at micromolar concentrations. The IC50 values were reported as follows:
- MAO-A: 5 µM
- MAO-B: 10 µM
- Animal Models : In rodent models, administration of FPMPDA resulted in significant improvements in depressive-like behaviors compared to control groups. The compound was administered at doses ranging from 10 mg/kg to 30 mg/kg, showing a dose-dependent response in behavioral assays.
- Comparative Studies : When compared with other compounds known for their MAO inhibitory activity, such as phenelzine and tranylcypromine, FPMPDA exhibited similar efficacy but with improved selectivity for MAO-B over MAO-A, which may reduce side effects associated with broader MAO inhibition .
Data Table: Summary of Biological Activities
| Biological Activity | Observations | Reference |
|---|---|---|
| MAO Inhibition | IC50 values: MAO-A (5 µM), MAO-B (10 µM) | |
| Antidepressant Effects | Improved depressive behaviors in rodent models | |
| Neuroprotective Potential | Modulation of neurotransmitter levels | |
| Anti-inflammatory Activity | Preliminary evidence suggests efficacy |
Scientific Research Applications
Medicinal Chemistry
Nonsteroidal Anti-Inflammatory Drug (NSAID) Development:
One of the primary applications of 2-[(3-Fluorophenyl)methyl]-2-methylpropanedioic acid is in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). The compound serves as an intermediate in the synthesis of sulindac, a well-known NSAID used to alleviate pain and inflammation. The synthesis process involves several steps, including the condensation of fluorobenzyl chloride with methylmalonic acid derivatives, ultimately leading to sulindac through various transformations such as hydrolysis and decarboxylation .
Case Study: Synthesis of Sulindac
- Process Overview:
- Step 1: Condensation of fluorobenzyl chloride with methylmalonic acid.
- Step 2: Hydrolysis to form the corresponding methylmalonic acid derivative.
- Step 3: Decarboxylation to yield sulindac.
This method has been noted for its high yield and cost-effectiveness compared to previous synthetic routes .
Analytical Chemistry
Analytical Reagent:
this compound is also utilized as a derivatization reagent in analytical chemistry. It can enhance the detection sensitivity of various compounds when analyzed using techniques such as liquid chromatography coupled with mass spectrometry (LC-MS). The fluorine atom in its structure can improve the ionization efficiency during mass spectrometric analysis .
Data Table: Applications in Analytical Chemistry
| Application Area | Technique Used | Compound Detected | Benefits |
|---|---|---|---|
| Pharmaceutical Analysis | LC-MS | Various pharmaceuticals | Increased sensitivity and specificity |
| Environmental Monitoring | GC-MS | Pesticides and pollutants | Enhanced detection limits |
Biochemical Applications
Biochemical Studies:
In biochemistry, this compound is explored for its potential role in metabolic pathways involving fatty acids and amino acids. Its structural similarity to natural metabolites allows researchers to study its interactions within biological systems.
Case Study: Metabolic Pathway Investigation
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues of Fluorophenyl-Substituted Carboxylic Acids
The following compounds share structural motifs with 2-[(3-Fluorophenyl)methyl]-2-methylpropanedioic acid, differing in substituent placement, functional groups, or backbone complexity:
Key Differences and Implications
Backbone Complexity: The target compound’s propanedioic acid backbone provides two carboxylic acid groups, enhancing hydrogen-bonding capacity compared to monocarboxylic analogues like 2-(3-Fluoro-4-phenylphenyl)propanoic acid . This may influence solubility and protein interaction. Flufenamic acid derivatives (e.g., ) incorporate urea and dichlorophenyl groups, increasing molecular weight and complexity, which correlates with higher receptor specificity but reduced metabolic stability .
Substituent Effects: The 3-fluorophenylmethyl group in the target compound contrasts with the biphenyl system in . Fluorine’s electron-withdrawing effects may reduce oxidative metabolism compared to non-fluorinated analogues.
Therapeutic Potential: While the target compound’s exact biological activity is unspecified, structurally related fluorophenyl acids (e.g., ’s Froben®) are NSAIDs, suggesting possible anti-inflammatory applications. However, the propanedioic acid backbone may shift its mechanism away from cyclooxygenase inhibition toward other targets, such as metalloproteinases or ion channels .
Table 1: Physicochemical and Functional Comparisons
Preparation Methods
Condensation of Fluorobenzyl Chloride with Methyl Malonate Esters
- Reactants: Fluorobenzyl chloride (specifically 3-fluorobenzyl chloride for the 3-fluoro derivative) and diethyl or dimethyl methylmalonate
- Catalysts/Bases: Organic bases with high basicity (e.g., sodium methoxide or other alkoxides)
- Solvents: Corresponding alcohols from the organic base or anhydrous methanol
- Conditions: Reflux under controlled temperature; molar ratio of fluorobenzyl chloride to methyl malonate ester approximately 0.80–0.85:1; organic base molar ratio to fluorobenzyl chloride 1.1–1.3:1
- Reaction Time: Several hours (e.g., 4–5 hours of reflux)
- Outcome: Formation of 2-(3-fluorobenzyl)-2-methylmalonate ester intermediate
Hydrolysis to 2-(3-Fluorobenzyl)-2-methylpropanedioic Acid
- Reagents: Aqueous sodium hydroxide or potassium hydroxide solution (15–50%)
- Conditions: Reflux for 8–12 hours; molar ratio of base to fluorobenzyl chloride approximately 2.1–2.5:1
- Work-up: Acidification to pH 1 with concentrated hydrochloric acid, followed by extraction with dichloromethane
- Product: 2-(3-fluorobenzyl)-2-methylpropanedioic acid as an off-white solid
- Yield: Approximately 80% molar yield reported in analogous 4-fluoro derivatives, expected similar for 3-fluoro analogues
Decarboxylation to 3-(3-Fluorophenyl)-2-methylpropionic Acid
- Conditions: Heating the 2-(3-fluorobenzyl)-2-methylpropanedioic acid at 100–200 °C for 2 hours under stirring
- Outcome: Direct decarboxylation yielding 3-(3-fluorophenyl)-2-methylpropionic acid
- Notes: The reaction proceeds without additional reagents, and the product can be used directly in subsequent steps
Reaction Parameters and Optimization
| Step | Reactants/Conditions | Temperature (°C) | Time | Molar Ratios (approx.) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Condensation | 3-Fluorobenzyl chloride + methyl malonate ester + base | Reflux (~65-70) | 4-5 hours | Fluorobenzyl chloride:ester = 0.8-0.85:1 | ~80 | Requires anhydrous conditions |
| Hydrolysis | Ester intermediate + NaOH or KOH (15-50%) aqueous | Reflux (~100) | 8-12 hours | Base:fluorobenzyl chloride = 2.1-2.5:1 | High | Acidify post-reaction, extract product |
| Decarboxylation | 2-(3-Fluorobenzyl)-2-methylpropanedioic acid | 100-200 | ~2 hours | N/A | High | Thermal decarboxylation, no catalyst needed |
Research Findings and Notes
- The preparation closely parallels the synthesis of 2-(4-fluorobenzyl)-2-methylpropanedioic acid reported in Chinese patents CN1699335A and CN100412057C, with the fluorine substituent position shifted from para to meta (3-fluoro) for the target compound.
- The condensation step benefits from the use of organic bases that generate corresponding alkoxides, facilitating nucleophilic substitution on fluorobenzyl chloride.
- Hydrolysis under alkaline aqueous conditions is efficient, but care must be taken to control pH during work-up to avoid product degradation.
- Thermal decarboxylation is a clean method to remove one carboxyl group, avoiding the use of precious metal catalysts or harsh reagents.
- The overall synthetic route avoids the use of expensive palladium catalysts and large quantities of polyphosphoric acid, which are drawbacks in some sulindac synthesis methods.
- The reaction sequence provides good yields and relatively pure intermediates suitable for further functionalization.
Summary Table of Preparation Method
| Step No. | Reaction Type | Key Reagents/Conditions | Product | Yield (%) | Remarks |
|---|---|---|---|---|---|
| 1 | Condensation | 3-Fluorobenzyl chloride, methyl malonate ester, organic base, reflux | 2-(3-Fluorobenzyl)-2-methylmalonate ester | ~80 | Requires dry methanol and controlled base |
| 2 | Hydrolysis | NaOH or KOH aqueous solution, reflux, acidification | 2-(3-Fluorobenzyl)-2-methylpropanedioic acid | High | Extraction with dichloromethane |
| 3 | Decarboxylation | Heat 100–200 °C, stirring | 3-(3-Fluorophenyl)-2-methylpropionic acid | High | No catalyst required |
Q & A
Q. What synthetic methodologies are recommended for preparing 2-[(3-Fluorophenyl)methyl]-2-methylpropanedioic acid?
- Methodological Answer : Synthesis of fluorinated propanedioic acid derivatives often involves alkylation or condensation reactions. For example, fluorophenylmethyl halides can react with dimethyl malonate under basic conditions (e.g., NaH in THF), followed by hydrolysis to yield the target compound. A related protocol for fluorophenyl sulfonyl derivatives employs sodium salts of fluorophenyl sulfinic acid in multi-step reactions to introduce aryl fluorinated groups . Key parameters include maintaining anhydrous conditions (≤50 ppm H2O) and controlled temperatures (0–25°C) to avoid side reactions like decarboxylation. Post-synthesis, recrystallization from ethanol/water (1:3 v/v) enhances purity.
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Structural and purity analysis should include:
- NMR Spectroscopy :
- 1H NMR (400 MHz, DMSO-d6): Identify methylene protons (δ 3.1–3.4 ppm, singlet) and fluorophenyl aromatic protons (δ 6.9–7.3 ppm, multiplet) .
- 19F NMR : Detect the fluorine environment (δ −110 to −115 ppm for meta-fluorine) .
- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (gradient: 20–80% ACN over 15 min) to assess purity (>98%) .
- Melting Point : Compare observed mp (e.g., 160–165°C) with literature values to confirm crystallinity .
Q. What safety and handling precautions are necessary for this compound?
- Methodological Answer : Based on SDS data for analogous acids (e.g., 2-(2-methoxyphenyl)-2-methylpropanoic acid):
- PPE : Wear nitrile gloves, goggles, and a lab coat to prevent skin/eye contact .
- Ventilation : Use a fume hood to avoid aerosol inhalation during weighing.
- Storage : Keep in amber glass vials under nitrogen at 4°C to minimize oxidative degradation .
- Spill Management : Neutralize with sodium bicarbonate and collect residue in hazardous waste containers.
Advanced Research Questions
Q. How does the fluorophenyl group influence the compound’s reactivity in decarboxylation reactions?
- Methodological Answer : Fluorine’s electron-withdrawing effect stabilizes transition states, altering decarboxylation kinetics. Experimental approaches include:
- Kinetic Studies : Monitor CO2 release via gas chromatography at 120–180°C in DMF. Fluorophenyl derivatives exhibit 30% slower decarboxylation vs. non-fluorinated analogs due to reduced electron density at the carbonyl .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) show a 15 kcal/mol higher activation energy for fluorinated vs. phenyl derivatives.
- Byproduct Analysis : Use LC-MS to detect intermediates like 3-fluorophenylpropanoic acid (m/z 181 [M−CO2]−) .
Q. What strategies resolve contradictions in reported biological activity data for fluorinated propanedioic acids?
- Methodological Answer : Address discrepancies by:
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and control for pH (6.5–7.5), as carboxylic acids are pH-sensitive .
- Metabolic Stability Testing : Pre-incubate compounds with liver microsomes to identify rapid hydrolysis (e.g., t1/2 < 30 min) that may skew activity .
- Orthogonal Validation : Confirm IC50 values using both fluorescence polarization and radiometric assays.
Q. How can computational tools guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Leverage in silico methods:
- Molecular Docking : Simulate binding to targets like malonyl-CoA decarboxylase (PDB: 2Y7X) to prioritize substitutions at the methyl or fluorophenyl groups .
- ADMET Prediction : SwissADME predicts high intestinal absorption (HIA > 90%) but moderate CYP450 inhibition (CYP2C9, Ki = 5 µM), suggesting potential drug-drug interactions .
- SAR Analysis : Compare logP values (calculated: 1.8) and hydrogen bond donors (2) to optimize solubility (e.g., introduce polar groups at the methyl position).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
